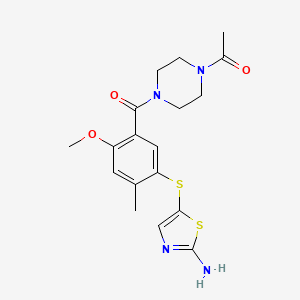

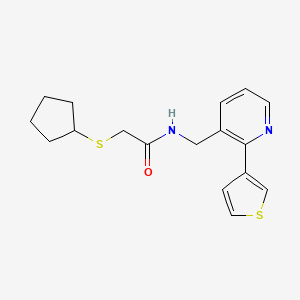

![molecular formula C15H14N2O3 B2434446 1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate CAS No. 1351607-43-6](/img/structure/B2434446.png)

1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . The synthesis of such compounds often involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The presence of a positive charge on either of two nitrogen atom shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole derivatives are known for their broad range of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .

Scientific Research Applications

Materials Science and Sensing Applications

1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate and related compounds have been investigated for their potential in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials are of interest due to their unique structural properties and potential applications in luminescence sensing, gas adsorption, and catalysis.

Luminescence Sensing : Compounds similar to 1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate have been used in the synthesis of lanthanide(III)-organic frameworks, which exhibit selective sensitivity to benzaldehyde derivatives through characteristic sharp emission bands. These properties make such complexes potential fluorescence sensors for detecting specific chemicals (Shi et al., 2015).

Gas Adsorption and Dye Molecules : Coordination polymers constructed with similar imidazole derivatives have shown selective adsorption properties towards gas and dye molecules. This highlights their potential in environmental monitoring and purification processes (Deng et al., 2017).

Organic Synthesis and Catalysis

In the realm of organic synthesis, derivatives of 1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate have been explored for their reactivity and as intermediates in the synthesis of complex molecules.

CO2-Carriers and Organic Synthesis : Some derivatives have been utilized in carboxylation reactions, demonstrating their role as CO2-carriers. This application is beneficial in organic synthesis, offering a method to incorporate CO2 into various compounds (Tommasi & Sorrentino, 2005).

Catalysis for Synthesis of Heterocycles : Furthermore, these compounds have been used as catalysts in the synthesis of heterocyclic compounds, such as furans, demonstrating their versatility in catalytic applications (Özdemir et al., 2001).

Mechanism of Action

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other compounds, and specific conditions of the biological environment can affect how the compound interacts with its targets and its overall effectiveness . .

properties

IUPAC Name |

(1-methylbenzimidazol-5-yl) 2,5-dimethylfuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-9-6-12(10(2)19-9)15(18)20-11-4-5-14-13(7-11)16-8-17(14)3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODWGZOGZPXLGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)OC2=CC3=C(C=C2)N(C=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

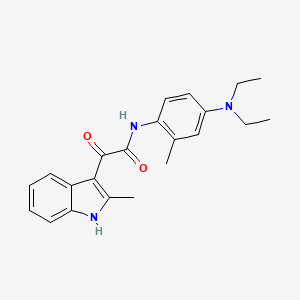

![(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2434366.png)

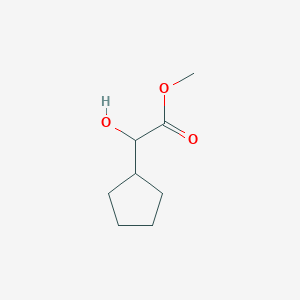

![N-[1-(2,4-Difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide](/img/structure/B2434368.png)

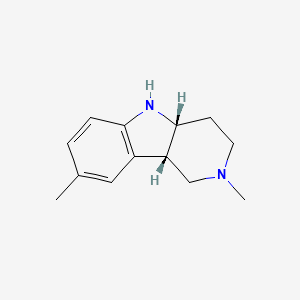

![3-ethyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434379.png)

![2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2434380.png)

![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3-(2-fluorophenyl)-1-methylurea](/img/structure/B2434384.png)

![N-(2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2434385.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2434386.png)